molecular formula C12H14N2O B070702 2-Ethoxynaphthalene-1,8-diamine CAS No. 164517-77-5

2-Ethoxynaphthalene-1,8-diamine

Cat. No.: B070702
CAS No.: 164517-77-5
M. Wt: 202.25 g/mol
InChI Key: VCYPLZYZZWOAIK-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalene-1,8-diamine is a naphthalene derivative featuring amino groups at the 1 and 8 positions and an ethoxy substituent at the 2 position. The ethoxy group is expected to influence electronic characteristics, solubility, and reactivity compared to unsubstituted or differently substituted analogs .

Properties

CAS No.

164517-77-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethoxynaphthalene-1,8-diamine

InChI

InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3

InChI Key

VCYPLZYZZWOAIK-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=CC=C2N)C=C1)N

Canonical SMILES

CCOC1=C(C2=C(C=CC=C2N)C=C1)N

Synonyms

1,8-Naphthalenediamine,2-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Naphthalene-1,8-diamine -NH₂ at 1,8 positions C₁₀H₁₀N₂ 158.20 60–65 Parent compound; high reactivity
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine -N(CH₃)₂ at 1,8 positions C₁₄H₁₈N₂ 214.31 29–30 (derivative) Strong base ("proton sponge"); steric hindrance
2-(4-Methoxyphenyl)-2,3-dihydro-1H-perimidine Perimidine ring with 4-methoxyphenyl C₁₈H₁₆N₂O 276.33 Not reported Heterocyclic structure; used in dye synthesis
2-Ethoxynaphthalene-1,8-diamine* -OCH₂CH₃ at 2; -NH₂ at 1,8 C₁₂H₁₄N₂O 202.25 (calculated) Not reported Electron-donating ethoxy group; modified solubility

*Inferred data based on structural analogs.

Key Observations :

  • Electronic Effects : The ethoxy group at position 2 in this compound is electron-donating, altering the electron density of the naphthalene ring compared to the parent diamine. This may enhance nucleophilicity at specific positions .
  • Solubility : The ethoxy group likely increases solubility in organic solvents compared to the parent compound, similar to how methoxy groups improve solubility in perimidine derivatives .

Key Observations :

  • The parent diamine reacts with carbonyl compounds under acidic conditions to form spiro-N,N-ketals and rearranged products . The ethoxy derivative may exhibit different reactivity due to electronic and steric effects.
  • Perimidine derivatives synthesized from naphthalene-1,8-diamine (e.g., with 4-methoxybenzaldehyde ) highlight the role of substituents in directing reaction outcomes.

Table 3: Hazard Profiles

Compound Name Hazard Statements (GHS) Precautions
Naphthalene-1,8-diamine H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Use PPE; avoid inhalation and skin contact
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine H302, H315, H319, H335 (similar to parent) Store under inert atmosphere
This compound* Likely similar to parent compound; requires testing Assume moderate toxicity until data available

Key Observations :

  • The ethoxy group may slightly reduce acute toxicity compared to the parent diamine due to decreased reactivity, but this remains speculative without experimental data.

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